molecular formula C18H21FN2O5S B2998868 methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate CAS No. 1797355-79-3

methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate

Numéro de catalogue B2998868
Numéro CAS: 1797355-79-3
Poids moléculaire: 396.43
Clé InChI: MIEQXMOQBLJTCW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. This compound has been shown to have potent anti-tumor activity and is currently being investigated as a potential treatment for various types of cancer.

Mécanisme D'action

Methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). This enzyme plays a critical role in the development and survival of B-cells, which are a type of white blood cell that is often involved in the development of various types of cancer. By inhibiting BTK, this compound is able to disrupt the signaling pathways that are necessary for the survival and proliferation of cancer cells, leading to their eventual death.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are largely related to its ability to inhibit BTK. By disrupting this signaling pathway, this compound is able to induce apoptosis (programmed cell death) in cancer cells, while sparing healthy cells. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate for lab experiments is its high potency and selectivity for BTK. This allows for precise targeting of cancer cells, while minimizing the potential for off-target effects. Additionally, this compound has a favorable safety profile, which makes it an attractive candidate for further clinical development.
One limitation of this compound is its relatively short half-life, which may limit its effectiveness in certain treatment settings. Additionally, the optimal dosing and treatment regimen for this compound have not yet been fully established, which may require further optimization in future studies.

Orientations Futures

There are several potential future directions for the development of methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate as a cancer treatment. One area of interest is the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the optimal dosing and treatment regimen for this compound, as well as its potential use in specific subtypes of cancer. Finally, the development of more potent and selective BTK inhibitors may further enhance the efficacy of this class of compounds for cancer treatment.

Méthodes De Synthèse

The synthesis of methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate involves a multi-step process that utilizes a combination of chemical reactions to produce the final product. The initial step involves the reaction of 2-fluorobenzyl alcohol with 2-methoxypropene to produce the corresponding alkene. This intermediate is then reacted with p-toluenesulfonyl chloride to produce the sulfonate ester. The final step involves the reaction of the sulfonate ester with methyl (4-aminophenyl) carbamate to produce this compound.

Applications De Recherche Scientifique

Methyl (4-(N-(2-(2-fluorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)carbamate has been extensively studied for its potential use in the treatment of various types of cancer. In preclinical studies, this compound has been shown to have potent anti-tumor activity against a wide range of cancer cell lines, including those that are resistant to other forms of chemotherapy. Additionally, this compound has been shown to have a favorable safety profile, with minimal toxicity observed in animal studies.

Propriétés

IUPAC Name

methyl N-[4-[[2-(2-fluorophenyl)-2-methoxypropyl]sulfamoyl]phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O5S/c1-18(26-3,15-6-4-5-7-16(15)19)12-20-27(23,24)14-10-8-13(9-11-14)21-17(22)25-2/h4-11,20H,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEQXMOQBLJTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.